molecular formula C26H26N4O2S B11335048 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide

2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide

Cat. No.: B11335048
M. Wt: 458.6 g/mol
InChI Key: NZONGBORKZBNBK-UHFFFAOYSA-N
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Description

2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a naphthyridine core, a benzyl group, a cyano group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Addition of the Cyano Group: The cyano group is often introduced through a nucleophilic addition reaction using cyanide sources like sodium cyanide.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the naphthyridine derivative with thiol-containing compounds.

    Attachment of the Methoxyphenyl Moiety: The final step involves the attachment of the methoxyphenyl moiety through an amide bond formation reaction using appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.

    Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and methoxyphenyl groups suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]-N-[(4-HYDROXYPHENYL)METHYL]ACETAMIDE
  • **2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE

Uniqueness

The presence of the methoxy group in 2-[(6-BENZYL-3-CYANO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-2-YL)SULFANYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE distinguishes it from similar compounds, potentially affecting its reactivity and interaction with biological targets.

Properties

Molecular Formula

C26H26N4O2S

Molecular Weight

458.6 g/mol

IUPAC Name

2-[(6-benzyl-3-cyano-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C26H26N4O2S/c1-32-23-9-7-19(8-10-23)15-28-25(31)18-33-26-21(14-27)13-22-17-30(12-11-24(22)29-26)16-20-5-3-2-4-6-20/h2-10,13H,11-12,15-18H2,1H3,(H,28,31)

InChI Key

NZONGBORKZBNBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=C(C=C3CN(CCC3=N2)CC4=CC=CC=C4)C#N

Origin of Product

United States

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